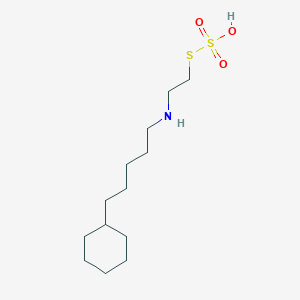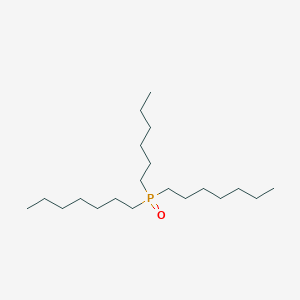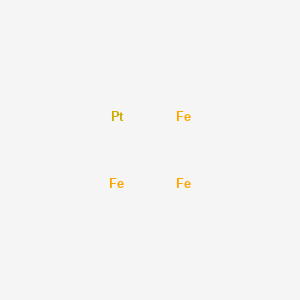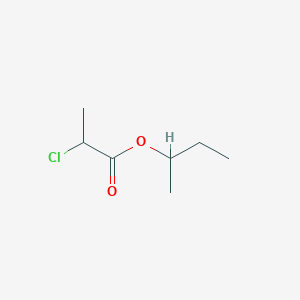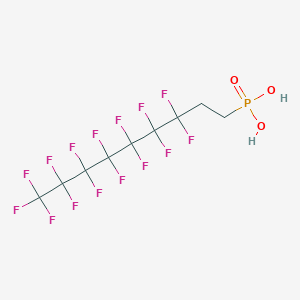
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with carbon disulfide and an alkylating agent in the presence of a base. The reaction is carried out under reflux conditions to yield the desired thiadiazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to a more reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazine derivatives.
Substitution: Substituted thiadiazine compounds with various functional groups.
Applications De Recherche Scientifique
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1,3,5-Thiadiazine-2-thione, 4,6-diamino-: Another thiadiazine derivative with different substituents.
2H-1,3,5-Thiadiazine-2-thione, 4-methyl-6-phenyl-: A similar compound with a phenyl group.
Uniqueness
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(3,4-dichlorophenyl)-5-ethyl- is unique due to the presence of the 3,4-dichlorophenyl and ethyl groups, which confer specific chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other thiadiazine derivatives.
Propriétés
Numéro CAS |
23515-30-2 |
|---|---|
Formule moléculaire |
C11H12Cl2N2S2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
3-(3,4-dichlorophenyl)-5-ethyl-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H12Cl2N2S2/c1-2-14-6-15(11(16)17-7-14)8-3-4-9(12)10(13)5-8/h3-5H,2,6-7H2,1H3 |
Clé InChI |
BHWIRTGAMABPLK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CN(C(=S)SC1)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]ethanone](/img/structure/B14709255.png)

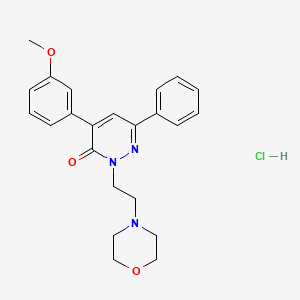
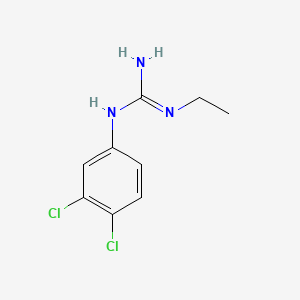

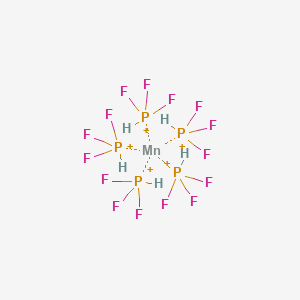
![3-[(Prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14709294.png)

